What is the chemical structure of Isopropyl 1H-pyrrole-1-carboxylate?
What is the chemical structure of Isopropyl 1H-pyrrole-1-carboxylate?
An In-Depth Technical Guide to Isopropyl 1H-pyrrole-1-carboxylate: Structure, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of Isopropyl 1H-pyrrole-1-carboxylate, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. We will dissect its molecular structure, detail its physicochemical properties, and present a validated protocol for its synthesis via acid-catalyzed esterification, including a discussion of the underlying reaction mechanisms. The guide further explores the compound's characteristic reactivity and spectroscopic signature, providing researchers with the necessary data for its identification and manipulation. Finally, we situate Isopropyl 1H-pyrrole-1-carboxylate within the broader context of drug development, highlighting its role as a versatile building block for the synthesis of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.
Part 1: Molecular Profile and Physicochemical Properties
The Significance of the Pyrrole Scaffold
The pyrrole ring is a five-membered aromatic heterocycle that serves as a foundational structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its presence in vital biological molecules like heme, chlorophyll, and vitamin B12 underscores its evolutionary selection as a stable and versatile chemical scaffold.[2] In the realm of medicinal chemistry, the pyrrole core is a privileged structure, appearing in blockbuster drugs such as atorvastatin (Lipitor) and sunitinib (Sutent).[2][3] The unique electronic properties of the pyrrole ring, stemming from the delocalization of the nitrogen lone pair into the aromatic system, impart it with specific reactivity and allows it to participate in various biological interactions.[4] Isopropyl 1H-pyrrole-1-carboxylate is a derivative that functionalizes the nitrogen atom, making it a crucial intermediate for building more complex pyrrole-containing molecules.[5]
Chemical Structure of Isopropyl 1H-pyrrole-1-carboxylate
Isopropyl 1H-pyrrole-1-carboxylate, with the molecular formula C₈H₁₁NO₂, consists of a central 1H-pyrrole ring where the nitrogen atom is substituted with an isopropoxycarbonyl group.[5] This functional group is an ester formed between the pyrrole nitrogen (acting as part of a carbamate) and isopropanol.
The key structural features are:
-
1H-Pyrrole Ring: An aromatic five-membered heterocycle containing one nitrogen atom.[5]
-
Carboxylate Group: An ester functional group that imparts specific reactivity and polarity to the molecule.[5]
-
Isopropyl Group: A branched alkyl chain that influences the compound's solubility and steric properties.[5]
Caption: Molecular structure of Isopropyl 1H-pyrrole-1-carboxylate.
Physicochemical Properties
The physicochemical properties of a compound are critical for designing synthetic routes, purification strategies, and formulation protocols. Below is a summary of the key properties of Isopropyl 1H-pyrrole-1-carboxylate.
| Property | Value | Source |
| IUPAC Name | propan-2-yl pyrrole-1-carboxylate | [5] |
| Molecular Formula | C₈H₁₁NO₂ | [5] |
| Molecular Weight | 153.18 g/mol | [5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | ~160–165 °C | [5] |
| Density | ~0.99 g/cm³ | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether); limited solubility in water. | [5] |
| Canonical SMILES | CC(C)OC(=O)N1C=CC=C1 | [5] |
| InChI Key | JIMLXPYENCLBBO-UHFFFAOYSA-N | [5] |
Part 2: Synthesis and Mechanistic Insights
Strategic Approaches to Synthesis
The synthesis of Isopropyl 1H-pyrrole-1-carboxylate can be approached in several ways. The most common methods include:
-
Direct Esterification: This involves the reaction of pyrrole-1-carboxylic acid with isopropanol. This is often the most direct route if the carboxylic acid precursor is available.[5]
-
Multistep Synthesis from Pyrrole: A more flexible approach starts with the parent pyrrole. The nitrogen can be acylated using an appropriate reagent (like a chloroformate) followed by esterification or transesterification to yield the desired isopropyl ester.[5]
For this guide, we will focus on a robust and straightforward protocol based on the direct esterification of a precursor, which provides high yields and purity with careful control of reaction conditions.
Protocol: Acid-Catalyzed Esterification
This protocol describes the synthesis of Isopropyl 1H-pyrrole-1-carboxylate from pyrrole and isopropyl chloroformate. This method is advantageous as it starts from the readily available parent heterocycle.
Methodology
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Reaction Setup: To a stirred solution of 1H-pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Acylation: Cool the resulting solution of sodium pyrrolide back to 0 °C. Add isopropyl chloroformate (1.05 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Causality and Experimental Rationale
-
Anhydrous Conditions & Inert Atmosphere: Pyrrolide anion is highly reactive and sensitive to water and oxygen. The nitrogen atmosphere and anhydrous solvent prevent quenching of the anion and unwanted side reactions.
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base used to deprotonate the pyrrole N-H (pKa ≈ 17.5), forming the highly nucleophilic sodium pyrrolide.[1] This step is critical as it activates the pyrrole for acylation.
-
Temperature Control: The initial deprotonation and subsequent acylation are exothermic. Maintaining a low temperature (0 °C) controls the reaction rate, prevents side reactions, and ensures selective N-acylation over C-acylation.
-
Isopropyl Chloroformate: This is the electrophilic source of the isopropoxycarbonyl group. The chlorine atom is an excellent leaving group, facilitating the nucleophilic attack by the pyrrolide anion.
Workflow Diagram
Caption: Workflow for the synthesis of Isopropyl 1H-pyrrole-1-carboxylate.
Part 3: Chemical Reactivity and Spectroscopic Characterization
Key Chemical Transformations
Isopropyl 1H-pyrrole-1-carboxylate is a stable compound but can undergo several important chemical transformations, making it a versatile synthetic intermediate.
-
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield pyrrole-1-carboxylic acid and isopropanol.[5] This reaction is essentially the reverse of its synthesis and can be used as a deprotection step. The mechanism under acidic conditions begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[5]
-
Transesterification: In the presence of another alcohol and a catalyst, the isopropyl group can be exchanged.[5] This allows for the synthesis of other pyrrole-1-carboxylate esters.
-
Nucleophilic Substitution: The carboxylate moiety can function as a leaving group in certain reactions, enabling the introduction of other functional groups at the nitrogen position.[5]
Mechanism of Acid-Catalyzed Hydrolysis
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the ester.
Spectroscopic Signature
Characterization of Isopropyl 1H-pyrrole-1-carboxylate relies on standard spectroscopic techniques. The expected data are summarized below.
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Pyrrole H (α to N) | δ 7.2-7.4 ppm (t) | The electron-withdrawing carboxylate group deshields the pyrrole protons. |
| Pyrrole H (β to N) | δ 6.2-6.4 ppm (t) | Protons further from the nitrogen are less deshielded.[1] | |
| Isopropyl CH | δ 5.0-5.2 ppm (septet) | The methine proton is adjacent to an oxygen atom and split by six methyl protons. | |
| Isopropyl CH₃ | δ 1.3-1.5 ppm (d) | The six equivalent methyl protons are split by the single methine proton. | |
| ¹³C NMR | Carbonyl C=O | δ 150-152 ppm | Typical chemical shift for a carbamate carbonyl carbon. |
| Pyrrole C (α to N) | δ 120-122 ppm | Aromatic carbons attached to nitrogen.[6] | |
| Pyrrole C (β to N) | δ 110-112 ppm | Aromatic carbons further from nitrogen.[6] | |
| Isopropyl CH | δ 70-72 ppm | Alkyl carbon attached to an oxygen atom. | |
| Isopropyl CH₃ | δ 21-23 ppm | Standard alkyl carbon chemical shift. | |
| IR Spec. | C=O Stretch (Ester) | ~1730-1750 cm⁻¹ | Strong, sharp absorption characteristic of a carbonyl group in an ester. |
| C-N Stretch | ~1250-1350 cm⁻¹ | Stretching vibration of the bond between the pyrrole ring and the carboxylate group. | |
| C-H Stretch (Aromatic) | ~3100-3150 cm⁻¹ | Stretching vibrations of the C-H bonds on the aromatic pyrrole ring. | |
| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ | Stretching vibrations of the C-H bonds of the isopropyl group. |
Part 4: Applications in Research and Drug Development
A Versatile Intermediate for N-Functionalized Pyrroles
Isopropyl 1H-pyrrole-1-carboxylate is primarily utilized as a stable, yet reactive, intermediate in organic synthesis.[5] The isopropoxycarbonyl group serves two main purposes:
-
Protecting Group: It protects the pyrrole nitrogen from undesired reactions (like oxidation or polymerization) while other transformations are carried out on the pyrrole ring's carbon atoms.[7]
-
Activating Group: As an electron-withdrawing group, it modifies the reactivity of the pyrrole ring, influencing the regioselectivity of electrophilic substitution reactions.
Its utility lies in its ability to be easily introduced and subsequently removed or transformed, providing a gateway to a wide range of N-substituted or N-unsubstituted pyrrole derivatives.
Role in the Synthesis of Bioactive Heterocycles
The true value of Isopropyl 1H-pyrrole-1-carboxylate is realized in its application as a building block for more complex, biologically active molecules.[8] The pyrrole nucleus is a common feature in compounds targeting a wide range of diseases, including bacterial infections, cancer, and inflammatory conditions.[3][8]
By using this intermediate, medicinal chemists can:
-
Construct Substituted Pyrroles: Perform reactions such as halogenation, nitration, or Friedel-Crafts acylation on the pyrrole ring before modifying or removing the N-carboxylate group.
-
Build Fused Ring Systems: Use the functionalized pyrrole as a precursor for creating more complex heterocyclic systems, such as indolizidines or other nitrogen-containing polycycles.
-
Develop Compound Libraries: Its stability and predictable reactivity make it an ideal starting material for generating libraries of related compounds for high-throughput screening in the drug discovery process.[9]
The synthesis of novel pyrrole-3-carbonitriles and pyrrole-3-carboxamides, which are key intermediates for androgen receptor antagonists and other pharmaceuticals, often relies on precursors derived from functionalized pyrroles like Isopropyl 1H-pyrrole-1-carboxylate.[9][10]
Conclusion
Isopropyl 1H-pyrrole-1-carboxylate is more than a simple chemical compound; it is a versatile tool in the arsenal of the synthetic and medicinal chemist. Its stable structure, well-defined physicochemical properties, and predictable reactivity make it an invaluable intermediate. A thorough understanding of its synthesis, spectroscopic characteristics, and chemical behavior, as detailed in this guide, enables researchers to effectively leverage this molecule in the design and construction of the next generation of complex, pyrrole-containing therapeutics.
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